![molecular formula C11H12Cl2N2O5 B601413 2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide CAS No. 138125-71-0](/img/structure/B601413.png)

2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide

Overview

Description

“2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide” is a C-nitro compound . It is a natural product found in Streptomyces venezuelae . This compound was first isolated from cultures of Streptomyces venequelae in 1947 but is now produced synthetically . It has a relatively simple structure and was the first broad-spectrum antibiotic to be discovered . It acts by interfering with bacterial protein synthesis and is mainly bacteriostatic .

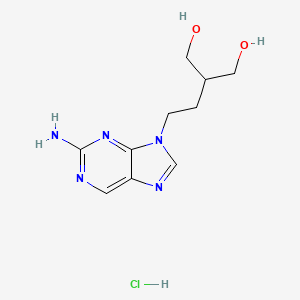

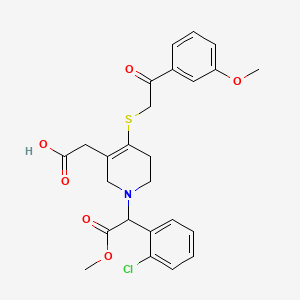

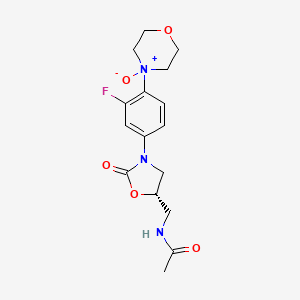

Molecular Structure Analysis

The molecular formula of this compound is C11H12Cl2N2O5 . The IUPAC name is 2,2-dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The molecular weight of this compound is 323.13 g/mol . The compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 619.0±55.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.9 mmHg at 25°C . The enthalpy of vaporization is 96.5±3.0 kJ/mol . The flash point is 328.2±31.5 °C . The index of refraction is 1.612 . The molar refractivity is 72.6±0.3 cm3 . The polar surface area is 115 Å2 . The polarizability is 28.8±0.5 10-24 cm3 . The surface tension is 66.1±3.0 dyne/cm . The molar volume is 208.8±3.0 cm3 .Scientific Research Applications

m-Chloramphenicol erythro form: , also known as m-erythro-Chloramphenicol or by its chemical name 2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide, is a compound with several potential applications in scientific research. Below are six unique applications, each detailed in its own section:

Antibacterial Agent

The D-erythro form of Chloramphenicol is known for its bacteriostatic properties, inhibiting protein synthesis in bacteria by fitting into the L-amino acids of protein . This makes it a valuable agent in the treatment of various bacterial infections.

Biotransformation Studies

Chloramphenicol undergoes biotransformation involving oxidation at the C1-OH and C3-OH groups and isomerization at C2 . This new pathway of biotransformation can be studied to understand microbial metabolism and resistance mechanisms.

Veterinary Medicine

In veterinary applications, Chloramphenicol and its derivatives are used to treat infectious diseases in animals such as pigs, cows, and sheep .

Molecular Chirality Research

The compound’s stereoisomers, including the L-erythro form, can be used to study molecular chirality and its effects on biological systems .

Mechanism of Action

- By interfering with bacterial protein synthesis, chloramphenicol exerts its bacteriostatic effect, preventing further growth and replication of susceptible bacteria .

- As a result, bacterial protein synthesis is disrupted, leading to growth arrest and eventual cell death .

Target of Action

Mode of Action

Pharmacokinetics

properties

IUPAC Name |

2,2-dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-2-1-3-7(4-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMJFHVKAXPFIY-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H]([C@@H](CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747314 | |

| Record name | 2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |

CAS RN |

138125-71-0 | |

| Record name | 2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid](/img/structure/B601341.png)